Core Topic: Molecular Structure and Physicochemical Properties of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
Core Topic: Molecular Structure and Physicochemical Properties of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs, including anti-inflammatory agents like celecoxib.[1][2] The specific arrangement of the chlorophenyl and tolyl substituents on the pyrazole ring imparts a unique combination of steric and electronic properties, making this molecule a person of interest for further investigation in drug discovery.
This document delves into the molecular architecture, physicochemical characteristics, and computational analysis of the title compound, offering a foundational understanding rooted in established scientific principles. We will explore the causal relationships between its structure and properties, providing insights for rational drug design and development.
Elucidation of Molecular Structure
A definitive understanding of a molecule's biological activity begins with a precise characterization of its three-dimensional structure. A multi-technique approach, combining spectroscopy and X-ray crystallography, is essential for a complete structural portrait.
Spectroscopic Characterization
Spectroscopic methods provide the initial framework of the molecular connectivity and functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the 4-chlorophenyl and m-tolyl rings. The unique proton on the C4 position of the pyrazole ring will likely appear as a singlet in the aromatic region. The N-H proton of the pyrazole will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
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¹³C NMR: The carbon spectrum will confirm the presence of all 16 unique carbon atoms. Characteristic signals for the C3, C4, and C5 carbons of the pyrazole ring are anticipated in the 141-155 ppm range, providing direct evidence of the heterocyclic core.[3]
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Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the functional groups. Expected peaks include a broad band around 3200 cm⁻¹ for the N-H stretch, aromatic C-H stretching just above 3000 cm⁻¹, and a sharp C=N stretching absorption in the 1540-1600 cm⁻¹ region, characteristic of the pyrazole ring.[3]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak (M+) would correspond to the molecular formula C₁₆H₁₃ClN₂.
X-Ray Crystallography: The Definitive Architecture
While spectroscopy maps connectivity, single-crystal X-ray diffraction provides the unambiguous solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing. Although a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as methanone, reveals key expected features.[4]
The central pyrazole ring is expected to be nearly planar. The attached 4-chlorophenyl and m-tolyl rings will be twisted out of this plane. The dihedral angles between the pyrazole core and the pendant aromatic rings are critical conformational parameters that influence the molecule's overall shape and its ability to fit into a biological target's binding site.[4]
Intermolecular hydrogen bonding involving the pyrazole N-H as a donor and a nitrogen atom of an adjacent molecule as an acceptor is a common packing motif in such structures, often leading to the formation of dimers or chains.[5][6]
Table 1: Predicted Crystallographic Data Parameters for 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
| Parameter | Predicted Value/Type | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for substituted pyrazole derivatives.[4][7] |
| Space Group | P2₁/c or P-1 | Frequently observed centrosymmetric space groups for this class of compounds.[4][7] |
| Dihedral Angle (Pyrazole-Chlorophenyl) | 15-35° | Steric hindrance typically causes a significant twist relative to the core.[4] |
| Dihedral Angle (Pyrazole-Tolyl) | 40-60° | The meta-methyl group may induce a larger twist compared to a para-substituent.[4] |
| Key Intermolecular Interaction | N-H···N Hydrogen Bond | The N-H group is a strong hydrogen bond donor, driving self-assembly.[5][6] |
graph G { layout="neato"; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10];// Define nodes with positions N1 [label="N", pos="0,0.5!"]; N2 [label="NH", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="CH", pos="0.5,-1.2!"]; C5 [label="C", pos="0.8,-0.2!"];
// Phenyl ring at C3 C3_Ring [label=" ", shape=circle, style=dotted, pos="-1.8,-2.5!", width=1.8]; C3_Label [label="4-Chlorophenyl", pos="-1.8,-3.8!"]; Cl_Label [label="Cl", pos="-3.2,-2.5!"];
// Tolyl ring at C5 C5_Ring [label=" ", shape=circle, style=dotted, pos="2.1,-0.5!", width=1.8]; C5_Label [label="m-Tolyl", pos="2.1,0.8!"]; CH3_Label [label="CH3", pos="3.0,-1.8!"];
// Define edges N1 -- N2 -- C3 -- C4 -- C5 -- N1; C3 -- C3_Ring [style=bold]; C5 -- C5_Ring [style=bold]; C3_Ring -- Cl_Label [style=invis]; // for positioning C5_Ring -- CH3_Label [style=invis]; // for positioning }
Figure 1: Schematic structure of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole.
Physicochemical Properties and Computational Analysis
The therapeutic potential of a molecule is governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Computational chemistry offers powerful tools to predict these properties.[8]
Solubility and Lipophilicity
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Solubility: The presence of two large aromatic rings and a chlorine atom makes the molecule predominantly hydrophobic. Therefore, it is expected to have low aqueous solubility but good solubility in organic solvents like DMSO, DMF, and chloroform.[9]
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Lipophilicity (LogP): The partition coefficient (LogP) is a key measure of a drug's lipophilicity. The calculated LogP for this structure is likely to be high (in the range of 4-5), suggesting good membrane permeability, which is favorable for oral absorption.
Electronic Properties from DFT
Density Functional Theory (DFT) calculations are routinely used to model the electronic landscape of molecules, providing insights into their reactivity and interaction potential.[8][9]
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Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's stability. For this pyrazole, the HOMO is likely distributed across the electron-rich pyrazole and tolyl rings, while the LUMO may be more localized on the electron-withdrawing chlorophenyl moiety.
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Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution. Regions of negative potential (red) are expected around the pyridine-like nitrogen of the pyrazole ring and the chlorine atom, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be found around the N-H proton, highlighting its role as a hydrogen bond donor.
Synthetic Strategy and Experimental Workflow
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of heterocyclic chemistry, with the most common approach being the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11]
Retrosynthetic Analysis and Protocol
The target molecule can be efficiently synthesized in a two-step process starting from commercially available materials.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
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Step 1: Synthesis of 1-(4-chlorophenyl)-3-(m-tolyl)propane-1,3-dione (Intermediate A).
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To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 1-(m-tolyl)ethan-1-one.
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Stir the mixture and add ethyl 4-chlorobenzoate dropwise.
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Reflux the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
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Cool the mixture, pour it into ice-cold water, and acidify with dilute HCl to precipitate the 1,3-diketone intermediate.
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Filter, wash with water, and recrystallize from ethanol to obtain pure Intermediate A.
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Step 2: Cyclocondensation to form 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole.
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Dissolve Intermediate A in glacial acetic acid or ethanol.
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Add an equimolar amount of hydrazine hydrate.
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Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and pour it into crushed ice.
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The solid product precipitates out. Filter, wash thoroughly with water to remove excess acid, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final compound.
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Figure 2: Synthetic workflow for 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole.
Potential Applications and Biological Significance
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[2][12] Derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[12][13][14]
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Anti-inflammatory and Analgesic Activity: Many 3,5-diarylpyrazoles are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structure of the title compound is analogous to known COX-2 inhibitors.[1]
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Anticancer Activity: The pyrazole ring is a key component of several kinase inhibitors used in oncology. The specific substituents on the phenyl rings can be tailored to achieve selectivity for different kinase targets.[13]
-
Antimicrobial and Antioxidant Properties: Various substituted pyrazoles have demonstrated significant antibacterial, antifungal, and antioxidant activities, making them versatile leads for developing new therapeutic agents.[9][12][15]
The combination of a chlorophenyl group (a common moiety in bioactive compounds for enhancing binding) and a tolyl group (for modulating lipophilicity and steric interactions) on the pyrazole core makes 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole a compelling candidate for biological screening across these therapeutic areas.
References
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- Al-Amiery, A. A., et al. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. This paper covers synthesis, characterization (FT-IR, NMR, MS), computational studies (DFT, HOMO-LUMO)
- ResearchGate. Chemical structure of pyrazole derivatives 56–59.
- Kharl, R. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Al-Masoudi, N. A. L., et al. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. SciSpace. This paper details the synthesis and spectroscopic characterization (IR, NMR) of 3,5-disubstituted pyrazoles.
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. This review provides detailed insights into the structure, tautomerism, and intermolecular interactions of substituted pyrazoles.
- Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. PMC.
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Sharma, P., et al. (2015). Crystal structure of methanone. PubMed Central. This paper provides crystallographic data for a structurally related compound, detailing dihedral angles and molecular geometry.
- Al-Ghorbani, M., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
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Fun, H.-K., et al. (2009). methanone. National Institutes of Health (NIH). Provides crystal data for a related pyrazole, illustrating common crystal systems and packing interactions.
- Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. A detailed review on the structural aspects and tautomerism of substituted pyrazoles.
- El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
- Organic Chemistry Portal. Pyrazole synthesis. Provides various established methods for the synthesis of pyrazole rings.
- Kumar, A., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PMC. This article highlights the diverse biological potential of novel pyrazole compounds.
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